molecular formula C11H13ClF3NO2 B14035164 Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Cat. No.: B14035164
M. Wt: 283.67 g/mol
InChI Key: CFCPAKQRJRSHKR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an amino group attached to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzoate and trifluoroacetaldehyde.

    Formation of Intermediate: The reaction between ethyl benzoate and trifluoroacetaldehyde in the presence of a suitable catalyst leads to the formation of an intermediate compound.

    Amination: The intermediate compound undergoes amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates hydrogen bonding. These interactions lead to the modulation of biochemical pathways, resulting in the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
  • Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate

Uniqueness

Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications.

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m0./s1

InChI Key

CFCPAKQRJRSHKR-FVGYRXGTSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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